molecular formula C19H20N2O4 B2753021 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide CAS No. 1260951-21-0

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2753021
CAS No.: 1260951-21-0
M. Wt: 340.379
InChI Key: IRJOUSKROFWFSR-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano group and methoxy-substituted phenyl rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide
  • 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
  • 2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide

Uniqueness

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both cyano and amide functional groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(11-16)21-19(22)14(12-20)9-13-10-17(24-2)7-8-18(13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJOUSKROFWFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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